![molecular formula C8H4IN3 B1404854 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 885276-26-6](/img/structure/B1404854.png)

3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile

Übersicht

Beschreibung

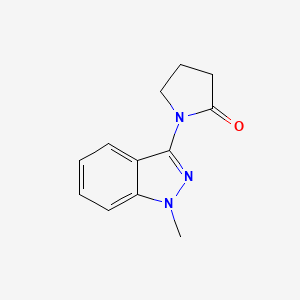

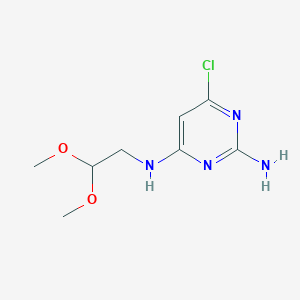

“3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” is a chemical compound with the molecular formula C8H4IN3 . It has a molecular weight of 269.04 . This compound is in the form of a powder .

Synthesis Analysis

The synthesis of “3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” and similar compounds has been the subject of several studies . One method involves the ultrasound-assisted iodination of imidazo[1,2-a]pyridines via C–H functionalization mediated by tert-Butyl Hydroperoxide . This reaction proceeds through ultrasound acceleration in the presence of a green alcohol solvent .Molecular Structure Analysis

The molecule contains a total of 16 atoms, including 4 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 1 Iodine atom . It contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 nitrile .Chemical Reactions Analysis

The chemical reactions involving “3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” have been studied in several papers . For instance, one study reported a novel metal catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at their C3 position .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Imidazo[1,2-a]pyridines are used as valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are used in the development of inhibitors for c-MET kinases . These inhibitors may be useful for stopping carcinogenesis .

Treatment of Tuberculosis

Imidazo[1,2-a]pyridine analogues have been developed for the treatment of tuberculosis . In an acute TB mouse model, significant reduction of bacterial load was observed when treated with these analogues .

Chemical Synthesis

“3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” is a chemical compound with the CAS Number: 885276-26-6 . It’s often used in chemical synthesis . The specific applications and experimental procedures would depend on the particular synthesis process.

Production of Derivatives

“3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” can be used to produce its derivatives. For example, “3-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester” is a derivative with the CAS Number: 885276-95-9 . The specific applications and experimental procedures would depend on the particular derivative and its intended use.

Material Science

“3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” could potentially be used in the field of material science . The specific applications and experimental procedures would depend on the particular material and its intended use.

Safety And Hazards

Zukünftige Richtungen

The future directions for “3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” could involve further exploration of its synthesis methods and potential applications. For instance, one study highlighted the recent synthetic pathways of imidazo[1,2-a]pyridines, suggesting potential areas for future research .

Eigenschaften

IUPAC Name |

3-iodoimidazo[1,2-a]pyridine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUCRHBDTAKEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)

![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)

![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)

![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)

![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)